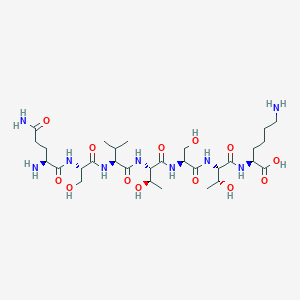
L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine: is a peptide composed of seven amino acids: L-glutamine, L-serine, L-valine, L-threonine, L-serine, L-threonine, and L-lysine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
化学反应分析
Types of Reactions
L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The amino groups in lysine can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones from hydroxyl groups.
Reduction: Formation of amines from peptide bonds.
Substitution: Formation of acylated or sulfonylated derivatives.
科学研究应用
L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of peptide-based materials and bioconjugates.
作用机制
The mechanism of action of L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. This can result in various biological effects, such as cell proliferation, differentiation, or apoptosis.
相似化合物的比较
Similar Compounds
- L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-arginine
- L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-histidine
- L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-phenylalanine
Uniqueness
L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of lysine, with its positively charged side chain, can influence the peptide’s interaction with negatively charged biomolecules and its overall solubility and stability.
属性
CAS 编号 |
849598-10-3 |
|---|---|
分子式 |
C30H55N9O13 |
分子量 |
749.8 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H55N9O13/c1-13(2)21(37-25(46)18(11-40)35-24(45)16(32)8-9-20(33)44)27(48)39-23(15(4)43)29(50)36-19(12-41)26(47)38-22(14(3)42)28(49)34-17(30(51)52)7-5-6-10-31/h13-19,21-23,40-43H,5-12,31-32H2,1-4H3,(H2,33,44)(H,34,49)(H,35,45)(H,36,50)(H,37,46)(H,38,47)(H,39,48)(H,51,52)/t14-,15-,16+,17+,18+,19+,21+,22+,23+/m1/s1 |
InChI 键 |
CZWYXHTVXHTXPG-KAPOZRNASA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)O |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)
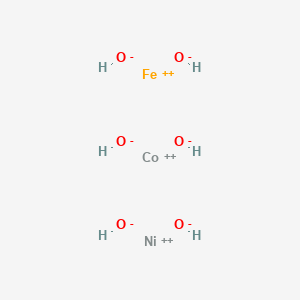
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)

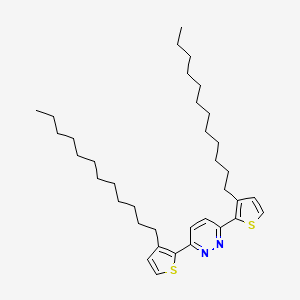

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)
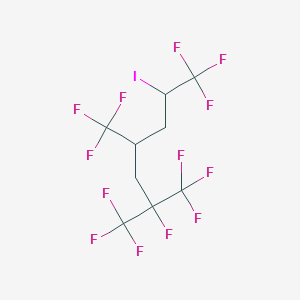
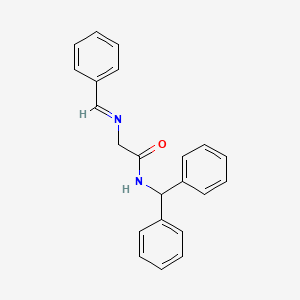
![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)

![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)
